tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
Beschreibung
tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate is a bicyclo[1.1.1]pentane-based carbamate derivative with a difluoromethyl substituent at the 3-position of the bicyclic scaffold. This compound serves as a critical building block in medicinal and organic chemistry due to its unique steric and electronic properties imparted by the rigid bicyclo[1.1.1]pentane core and fluorinated substituent. The tert-butyl carbamate group enhances solubility and stability, making it suitable for further functionalization. Synthetically, it has been reported to achieve high yields (e.g., 97% in a reaction with trifluoroacetic acid) .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17F2NO2/c1-9(2,3)16-8(15)14-11-4-10(5-11,6-11)7(12)13/h7H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZZMRHBMQBVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CC(C1)(C2)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate is a synthetic organic compound notable for its unique structural features and potential biological activities. With a molecular formula of CHFNO and a molar mass of 233.26 g/mol, this compound exhibits properties that may enhance its interaction with biological targets, particularly in medicinal chemistry applications.
Structural Characteristics
The compound's bicyclic structure, along with the difluoromethyl group, contributes to its lipophilicity and may influence its pharmacological properties. The presence of the tert-butyl group is significant as it can affect the compound's metabolic stability and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molar Mass | 233.26 g/mol |
| Density | 1.18 g/cm³ (predicted) |
| Boiling Point | 279.4 °C (predicted) |
| pKa | 12.04 (predicted) |
Biological Activity
Recent studies have indicated that compounds with similar structural features to tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate exhibit a range of biological activities, particularly in relation to central nervous system disorders and antifungal properties.
Lipophilicity and Metabolic Stability
The lipophilicity of the compound is enhanced by the difluoromethyl substitution, which may improve its ability to cross biological membranes and interact with various receptors. Comparative studies have shown that replacing the tert-butyl group in similar compounds with different substituents can lead to variations in lipophilicity and metabolic stability:
- Lipophilicity : Replacement of tert-butyl groups with CF-substituted analogues has demonstrated an increase in log D values, indicating improved lipophilicity.
- Metabolic Stability : The metabolic stability of bioactive compounds can vary significantly based on structural modifications, affecting their pharmacokinetic profiles.
Case Studies
Several case studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate.
Antifungal Activity
A study comparing antifungal agents revealed that while the original drug exhibited moderate effectiveness against fungal strains like Trichophyton mentagrophytes and Trichophyton rubrum, its analogues showed varying degrees of potency:
- Butenafine : Original compound showed IC values indicating moderate antifungal activity.
- Analogues : Substituted analogues demonstrated either enhanced or reduced activity based on their structural modifications.
Interaction Studies
Research focused on the interaction of this compound with neurotransmitter receptors has indicated potential applications in treating central nervous system disorders:
- Binding Affinity : Interaction studies are essential for understanding how structural changes influence binding affinity to receptors involved in neurotransmission.
- Pharmacological Implications : The unique features of this compound suggest it could serve as a lead in developing novel therapeutic agents targeting specific pathways.
Vergleich Mit ähnlichen Verbindungen
Trifluoromethyl Analog
- Compound : tert-butyl N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Molecular Formula: C₁₁H₁₆F₃NO₂
- Molecular Weight : 251.24 g/mol
- CAS : 1886967-53-8
- Key Differences :
Hydroxymethyl Analog
- Compound : tert-butyl N-[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Molecular Formula: C₁₁H₁₉NO₃
- Molecular Weight : 213.28 g/mol
- CAS : 1638765-26-0
- Key Differences: The hydroxymethyl group introduces polarity, enhancing aqueous solubility.
Bromomethyl and Iodomethyl Analogs
- Bromomethyl: Molecular Formula: C₁₁H₁₈BrNO₂ Molecular Weight: 276.18 g/mol CAS: Not explicitly listed (see ).
- Iodomethyl: Molecular Formula: C₁₁H₁₈INO₂ Molecular Weight: Higher than bromo analog (iodine atomic weight ~127).
- Key Differences :
Cyano Analog
- Compound: tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
- CAS : 2665661-10-7
- Key Differences: The cyano group is electron-withdrawing, enhancing reactivity in coupling or cycloaddition reactions. Lower molecular weight compared to trifluoromethyl analog, with applications in peptide mimetics .
4-Fluorophenyl Analog
- Compound: tert-butyl N-(tert-butoxycarbonylamino)-N-[3-(4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]carbamate
- Molecular Formula : C₂₁H₂₉FN₂O₄
- Molecular Weight : 392.47 g/mol
- CAS : 2149634-52-4
- Key Differences :
Structural and Functional Comparison Table
| Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|
| Difluoromethyl (Target) | C₁₁H₁₇F₂NO₂ | ~233.24 | Moderate electronegativity, synthetic versatility | Drug intermediates, agrochemicals |
| Trifluoromethyl | C₁₁H₁₆F₃NO₂ | 251.24 | High lipophilicity, metabolic stability | Pharmaceuticals, materials science |
| Hydroxymethyl | C₁₁H₁₉NO₃ | 213.28 | Polar, hydrogen-bonding capability | Prodrugs, solubility enhancers |
| Bromomethyl | C₁₁H₁₈BrNO₂ | 276.18 | Reactive leaving group | Cross-coupling reactions |
| Cyano | C₁₂H₁₈N₂O₂ | 222.28 | Electron-withdrawing, reactive | Peptide mimetics, click chemistry |
| 4-Fluorophenyl | C₂₁H₂₉FN₂O₄ | 392.47 | Aromatic, π-π interactions | Kinase inhibitors, CNS-targeting drugs |
Reactivity and Stability
Q & A
Q. What are the established synthetic routes for tert-butyl N-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate?
The compound is synthesized via multi-step protocols involving:
- Coupling reactions : For example, trifluoroacetic acid (TFA)-mediated deprotection of tert-butyl carbamates to yield free amines, followed by coupling with acids (e.g., pyrazine-2-carboxamide derivatives) using triethylamine in DMF .
- Functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds : Palladium-catalyzed C–C activation of BCP alcohols (BCP-OH) with halides to form cyclobutanones or β,γ-enones, leveraging the strain energy of the BCP core .
Key considerations : Use anhydrous conditions for TFA deprotection and inert atmospheres for Pd-catalyzed steps.
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : , , and NMR to confirm regiochemistry of the difluoromethyl group and BCP core integrity .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns, especially for fluorine-containing species .
- X-ray crystallography : To resolve stereochemical ambiguities and confirm bridgehead substitution patterns, as demonstrated in studies of structurally analogous carbamates .
Q. How does the compound’s stability influence experimental design?
- Acid sensitivity : The tert-butyl carbamate group is susceptible to cleavage under strong acidic conditions (e.g., TFA), necessitating controlled deprotection steps .
- Thermal stability : The BCP core’s high bond dissociation energy (~109.7 kcal/mol for bridgehead C–H bonds) ensures stability under thermal stress but may complicate radical-mediated reactions .
Advanced Research Questions
Q. How does the bicyclo[1.1.1]pentane core modulate physicochemical and pharmacokinetic properties compared to tert-butyl groups?
- Lipophilicity reduction : The BCP substituent decreases logP by ~1.2 units compared to tert-butyl, improving aqueous solubility .
- Metabolic stability : The rigid, non-planar BCP structure reduces cytochrome P450-mediated oxidation, as shown in bosentan analogs .
Methodological insight : Use comparative logP measurements (shake-flask or HPLC) and in vitro microsomal assays to validate these effects.
Q. What mechanistic insights explain the chemoselectivity of palladium-catalyzed C–C activation in BCP derivatives?
- Strain-driven reactivity : The high ring strain (~66 kcal/mol) in BCP lowers activation barriers for C–C bond cleavage. DFT studies reveal that base additives (e.g., KCO) stabilize Pd intermediates, directing selectivity toward single vs. double C–C activation .
- Substrate scope : Electron-deficient aryl halides favor oxidative addition, while steric hindrance at the Pd center dictates coupling efficiency .
Q. How can computational methods resolve discrepancies in experimental acidity and bond dissociation energy (BDE) data?
- Thermodynamic cycles : Combine experimental acidity (ΔG = 408.5 kcal/mol via the DePuy kinetic method) with computed electron affinities (G2/G3 methods) to derive BDEs (109.7 ± 3.3 kcal/mol) .
- Hybridization effects : The bridgehead C–H bond’s sp hybridization (vs. sp in tert-butyl) accounts for its unusually high BDE, validated via natural bond orbital (NBO) analysis .
Q. What strategies address synthetic challenges in functionalizing the difluoromethyl group?
- Fluorine-directed metallation : Use LDA or LiTMP to deprotonate the difluoromethyl group, enabling electrophilic trapping (e.g., with aldehydes or iodomethane) .
- Radical pathways : Photoredox catalysis (e.g., Ru(bpy)) for HAT-mediated functionalization, avoiding ring-opening side reactions .
Data Contradiction Analysis
Q. Why do decarboxylation reactions of BCP carboxylates yield unexpected products?
- Ring-opening isomerization : Decarboxylation of 1-BCP-carboxylate anions produces 1,4-pentadien-2-yl anions instead of the expected BCP anions, due to strain relief and orbital rehybridization .
Resolution : Alternative routes (e.g., desilylation of trimethylsilyl-BCP derivatives) preserve the BCP core and enable anion generation .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
